2-Chloro-3-(2,4-difluorophenyl)-1-propene
Description
Significance of Fluoro- and Chloro-Substituted Organic Compounds in Synthetic Methodology
The introduction of fluorine and chlorine atoms into organic molecules dramatically influences their properties and reactivity. Organofluorine chemistry, in particular, has transformed various sectors, including pharmaceuticals and materials science. numberanalytics.com Fluorine's high electronegativity and the strength of the carbon-fluorine bond contribute to the stability and inertness of many fluorinated compounds. wikipedia.org The incorporation of fluorine can alter a molecule's lipophilicity, bioavailability, and metabolic stability, making it a crucial element in drug design. numberanalytics.comingentaconnect.com
Chloro-substituted compounds are also highly valuable in synthetic chemistry. The chlorine atom can increase polarity and lipophilicity and serves as a reactive handle for nucleophilic substitution reactions, allowing for the construction of more complex molecules. fiveable.me The strategic placement of chlorine atoms can enhance the biological activity and selectivity of molecules. researchgate.net In many instances, the introduction of a chlorine atom into a biologically active molecule can substantially improve its efficacy. eurochlor.org
Table 1: Comparison of Carbon-Halogen Bond Properties
| Bond | Bond Length (Å) | Bond Dissociation Energy (kJ/mol) |
|---|---|---|
| C-F | ~1.4 | ~485 |
Overview of Alkenyl Halides and Aryl Fluorides as Versatile Building Blocks
Alkenyl halides are organic compounds where one or more halogen atoms are bonded to an alkene functional group. alfa-chemistry.com They are important intermediates in a variety of organic transformations, most notably in palladium-catalyzed cross-coupling reactions, which are fundamental to the formation of carbon-carbon bonds. alfa-chemistry.com These reactions have become a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures from simpler precursors.
Aryl fluorides, compounds where a fluorine atom is attached to an aromatic ring, have also emerged as important building blocks. While historically considered less reactive than other aryl halides, significant advancements have been made in the activation of the strong carbon-fluorine bond. acs.orgchemrxiv.org Nickel-catalyzed cross-coupling reactions, for instance, have shown success in coupling both electron-rich and electron-poor aryl fluorides with various nucleophiles. acs.org The unique electronic properties of aryl fluorides can also influence the outcomes of chemical reactions in nuanced ways. thieme-connect.com
Structural Features and Electronic Influences of the 2-Chloro-3-(2,4-difluorophenyl)-1-propene Moiety
The specific structure of this compound encompasses several key features that dictate its chemical behavior. The propene backbone provides a reactive double bond, susceptible to electrophilic addition reactions. wikipedia.orgnih.gov The chlorine atom at the second position (C2) further activates the double bond and provides a site for potential nucleophilic substitution or elimination reactions.
The 2,4-difluorophenyl group attached to the third position (C3) significantly influences the electronic properties of the molecule. Fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect. numberanalytics.comreddit.com This withdrawal of electron density can impact the reactivity of the aromatic ring and the adjacent benzylic position. numberanalytics.com The presence of two fluorine atoms on the aromatic ring creates a distinct electronic environment, potentially influencing the regioselectivity of further chemical transformations. acs.org The interplay between the electron-withdrawing nature of the fluorine atoms and the pi-system of the benzene (B151609) ring can lead to unique reactivity patterns. nih.gov
Table 2: General Properties of Propene and its Derivatives
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
|---|---|---|---|
| Propene | C₃H₆ | 42.08 | -47.6 |
The combination of the chloro-substituted alkene and the difluorinated aromatic ring within the this compound structure makes it a potentially valuable intermediate for the synthesis of more complex and functionally diverse organic molecules.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloroprop-2-enyl)-2,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2/c1-6(10)4-7-2-3-8(11)5-9(7)12/h2-3,5H,1,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVBZXIFLPOWKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=C(C=C(C=C1)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Chloro 3 2,4 Difluorophenyl 1 Propene and Its Analogues
Strategies for the Construction of the 2-Chloro-1-propene Scaffold
The formation of the 2-chloro-1-propene core is a critical step that can be achieved through several synthetic pathways. These include regioselective chlorination, various olefination reactions, and the use of pre-functionalized precursors like 2,3-dichloropropene.
Regioselective Chlorination Approaches
Regioselective chlorination is a key method for introducing a chlorine atom at a specific position on a molecule. In the context of synthesizing the 2-chloro-1-propene scaffold, this often involves the chlorination of allenes. Allenes, with their unique adjacent double bonds, can undergo reactions that lead to the selective formation of the desired chlorinated alkene. nih.gov Recent studies have demonstrated the use of I(I)/I(III) catalysis for the highly regioselective chlorination of allenes, which represents a significant advancement in this area. nih.govnih.gov This method allows for the controlled addition of chlorine, yielding the desired 2-chloro-1-propene structure with high precision. nih.gov
For instance, the reaction of phenylallene derivatives with 1-chloro-1,2-benziodoxol-3-one can lead to the synthesis of vicinal-dichlorides and chlorodienes. nih.gov While not directly producing the target scaffold, this highlights the utility of specialized chlorinating agents in controlling the regioselectivity of allene (B1206475) reactions. The development of such catalytic systems is crucial for synthesizing complex molecules where the precise placement of a chlorine atom is essential. nih.gov
Olefination Reactions: Wittig and Related Methodologies
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. wikipedia.orgmasterorganicchemistry.com This reaction involves the use of a phosphonium (B103445) ylide, also known as a Wittig reagent, which reacts with a carbonyl compound to form a new carbon-carbon double bond. wikipedia.orglibretexts.org The key advantage of the Wittig reaction is that the position of the newly formed double bond is precisely determined, which is crucial for synthesizing the 2-chloro-1-propene scaffold. libretexts.org
To create the 2-chloro-1-propene structure, a suitable ketone or aldehyde would be reacted with a chloromethylenetriphenylphosphorane ylide. The general mechanism involves the initial formation of a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane. masterorganicchemistry.com This four-membered ring subsequently decomposes to yield the desired alkene and a stable phosphine (B1218219) oxide, which drives the reaction forward. organic-chemistry.org
The stereochemistry of the resulting alkene is influenced by the nature of the ylide. organic-chemistry.org Stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org For the synthesis of the 2-chloro-1-propene scaffold, the specific stereoisomer required would dictate the choice of ylide and reaction conditions.
| Reaction Type | Reactants | Key Intermediate | Product | Stereochemical Preference |
| Wittig Reaction | Aldehyde/Ketone + Phosphonium Ylide | Oxaphosphetane | Alkene + Phosphine Oxide | Dependent on ylide stability organic-chemistry.org |
Installation of the 2,4-Difluorophenyl Moiety
Once the 2-chloro-1-propene scaffold is in place, the next critical step is the attachment of the 2,4-difluorophenyl group. Cross-coupling reactions are the premier methods for achieving this transformation, offering high efficiency and functional group tolerance.
Cross-Coupling Reactions for Aryl-Alkenyl Bond Formation
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. These reactions allow for the precise and efficient coupling of various organic fragments.
The Suzuki-Miyaura coupling reaction is a versatile and widely used palladium-catalyzed process that joins an organoboron compound with an organic halide or triflate. tcichemicals.commdpi.com In the synthesis of 2-Chloro-3-(2,4-difluorophenyl)-1-propene, this would typically involve the reaction of a 2,4-difluorophenylboronic acid with a suitable derivative of the 2-chloro-1-propene scaffold, such as one bearing a leaving group.
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide to form a palladium(II) species.
Transmetalation: The organoboron compound transfers its organic group to the palladium(II) complex.
Reductive Elimination: The two organic fragments on the palladium complex couple, and the desired product is released, regenerating the palladium(0) catalyst.
The efficiency and success of the Suzuki-Miyaura coupling are highly dependent on the choice of palladium catalyst, ligands, and base. beilstein-journals.org For instance, the use of specific phosphine ligands can significantly impact the reactivity and selectivity of the reaction. beilstein-journals.org Research has shown that palladium acetate (B1210297) in combination with ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can effectively catalyze the arylation of enolates, a related transformation. organic-chemistry.org
| Catalyst System | Arylating Agent | Substrate | Product | Key Features |
| Pd(OAc)₂/DPPF | Aryl Bromides | Ethyl Cyanoacetate | 2-Alkyl-2-arylcyanoacetates | High tolerance for various functional groups organic-chemistry.org |
| Pd₂(dba)₃/Ligand L7 | Arylboronic Acids | Bromoarylamides | Axially Chiral Biaryls | Good yields and enantioselectivities beilstein-journals.org |
| G-COOH-Pd-10 | 4-Fluorophenylboronic acid | Bromoaryls | Difluorinated Biphenyls | Heterogeneous, recyclable catalyst mdpi.com |
The synthesis of the precursor, 2-chloro-1-(3,4-difluorophenyl)ethanone, can be achieved from 1,2-difluorobenzene (B135520) and chloroacetyl chloride. chemicalbook.com This ketone can then be a starting point for further synthetic transformations.
Iron-Catalyzed Cross-Couplings (e.g., with Grignard reagents)
Iron-catalyzed cross-coupling reactions represent an economical, sustainable, and environmentally benign alternative to methods employing precious metals like palladium. nih.gov The abundance and low toxicity of iron make it an attractive catalyst for forming carbon-carbon bonds. nih.gov These reactions are particularly effective for coupling Grignard reagents with various organic electrophiles.
The general methodology involves using inexpensive and stable iron salts, such as iron(III) acetylacetonate (B107027) [Fe(acac)₃], as precatalysts. nih.govresearchgate.net These catalysts are effective for the cross-coupling of Grignard reagents with substrates like alkenyl triflates, acid chlorides, and aryl chlorides. nih.govresearchgate.net The reactions typically proceed rapidly under mild conditions and demonstrate compatibility with a wide array of functional groups. researchgate.net For the synthesis of analogues of this compound, an iron-catalyzed cross-coupling could involve the reaction of a suitable Grignard reagent with a 2,3-dichloro-1-propene (B165496) derivative or the coupling of an organometallic species derived from 1,3-difluorobenzene (B1663923) with an allyl halide.
A key advantage of iron catalysis is its utility in challenging C(sp²)–C(sp³) cross-couplings with alkyl Grignard reagents that possess β-hydrogens. nih.gov These reactions are often problematic due to competing side reactions like homo-coupling and β-hydride elimination. nih.gov The mechanism of these iron-catalyzed reactions can vary; for instance, reactions with methylmagnesium halides may proceed through iron-ate complexes, while those with larger Grignard reagents might involve highly reduced iron clusters. nih.govresearchgate.net A study on the iron-catalyzed coupling of styrenyl chlorides with alkyl Grignard reagents highlights the practicality of this method, which can be adapted for related structures. researchgate.net
Table 1: Representative Iron-Catalyzed Cross-Coupling Reactions
| Electrophile Substrate | Grignard Reagent | Iron Catalyst | Ligand (if any) | Solvent | Temp (°C) | Product Type | Ref |
| Alkynyl Chlorides | Alkyl-MgCl | [Fe(acac)₃] | SIPr-HCl | THF | 0 | C(sp)-C(sp³) Coupled | researchgate.net |
| Styrenyl Chlorides | Alkyl-MgCl | [Fe(acac)₃] | None | THF | RT | C(sp²)-C(sp³) Coupled | researchgate.net |
| Aryl Chlorides | Alkyl-MgCl | FeCl₃ | Urea-based | THF/NMP | RT | Alkylated Arene | nih.gov |
| Alkenyl Triflates | Alkyl-MgBr | [Fe(acac)₃] | None | THF | -20 | Substituted Alkene | nih.gov |
Other Transition Metal-Catalyzed Coupling Strategies
Beyond iron, a variety of other transition metals, including palladium, nickel, and copper, are instrumental in catalyzing cross-coupling reactions to form substituted propenes. beilstein-journals.orgresearchgate.net
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for creating C-C and C-X bonds. For instance, palladium-catalyzed allylic fluorination can be used to synthesize 2- and 3-arylpropenyl fluorides from the corresponding allylic esters under mild conditions. beilstein-journals.org While this produces a fluorinated analogue, similar Heck or Suzuki coupling strategies could be employed to couple a (2,4-difluorophenyl) moiety with a propene backbone.
Nickel-Catalyzed Reactions: Nickel-catalyzed couplings, such as the Kumada coupling, are highly efficient for forming C-C bonds between Grignard reagents and aryl or alkyl halides. researchgate.net This method is valued for its ability to create sp²-sp³ bonds, which is directly applicable to the synthesis of 3-aryl-1-propenes. researchgate.net The lower cost of nickel compared to palladium makes it a favorable choice. researchgate.net
Copper-Catalyzed Reactions: Copper-catalyzed reactions offer another versatile route. For example, copper-catalyzed debenzoylative fluoroalkylation has been used to synthesize aryl iodides. beilstein-journals.org More relevant to the target structure, copper-catalyzed cross-coupling reactions between aryl boronic acids and allyl halides (Chan-Lam or Suzuki-Miyaura type reactions) could provide a direct pathway to 3-aryl-1-propenes.
These diverse catalytic systems provide a broad toolkit for chemists to synthesize this compound and its analogues with high degrees of control and efficiency.
Friedel-Crafts Type Reactions on Propene Derivatives
The Friedel-Crafts reaction, a cornerstone of organic chemistry discovered by Charles Friedel and James Crafts in 1877, facilitates the attachment of substituents to aromatic rings via electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com This reaction can be adapted to synthesize 3-aryl-1-propenes.
In the context of synthesizing this compound, a Friedel-Crafts alkylation would involve the reaction of 1,3-difluorobenzene with a suitable propene derivative, such as 2,3-dichloropropene, in the presence of a Lewis acid catalyst. libretexts.org Common catalysts include aluminum trichloride (B1173362) (AlCl₃) or iron(III) chloride (FeCl₃). libretexts.orgbyjus.com The catalyst activates the alkyl halide (the electrophile) by coordinating to the halogen, which facilitates the formation of a carbocation or a highly polarized complex. masterorganicchemistry.compw.live This electrophile is then attacked by the nucleophilic aromatic ring (1,3-difluorobenzene). byjus.com A subsequent deprotonation step restores the aromaticity of the ring and regenerates the catalyst. byjus.com
General Mechanism of Friedel-Crafts Alkylation:
Formation of Electrophile: The Lewis acid catalyst reacts with the alkyl halide (e.g., 2,3-dichloropropene) to generate an electrophilic carbocation. byjus.com
Electrophilic Attack: The electron-rich 1,3-difluorobenzene attacks the carbocation, forming a cyclohexadienyl cation intermediate (an arenium ion), which temporarily disrupts the ring's aromaticity. libretexts.orgbyjus.com
Deprotonation: A base (like AlCl₄⁻) removes a proton from the carbon that formed the new bond, restoring aromaticity and yielding the final product. byjus.com
A significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements to form more stable intermediates, which can lead to a mixture of products. masterorganicchemistry.compw.live Additionally, the product of the reaction is often more reactive than the starting material, which can result in polyalkylation. pw.live However, by carefully controlling reaction conditions, such as using a large excess of the aromatic compound, these side reactions can be minimized. pw.live A related approach, Friedel-Crafts acylation, uses an acyl chloride or anhydride (B1165640) and avoids rearrangements, but requires a subsequent reduction step to form the alkyl-substituted product. wikipedia.orgmasterorganicchemistry.com
Enantioselective and Diastereoselective Synthesis of Chiral Derivatives (if applicable)
The structure of this compound itself is achiral. However, chiral derivatives can be readily accessed through reactions at the double bond or by substitution of the allylic chlorine, creating a stereocenter. The synthesis of such chiral molecules in an enantiomerically pure form is of great interest, and several catalytic strategies can be applied.
Enantioselective synthesis of related chiral compounds has been achieved using various metal-catalyzed reactions. For example, copper-catalyzed atroposelective N-arylations have been developed to create N-C axially chiral compounds with high enantioselectivity (up to >99% ee). nih.gov While structurally different, the principles of using a chiral ligand to control the stereochemical outcome of a metal-catalyzed coupling are broadly applicable.
For creating a chiral center at the C-1 or C-2 position of the propene backbone, asymmetric hydrogenation or dihydroxylation reactions could be employed. Alternatively, if the chlorine atom is substituted by another group via an Sₙ2' mechanism, a chiral center can be generated. The diastereoselective synthesis of substituted macrocyclic compounds has shown that stereochemical resolution can occur during chelation through the formation of a stabilized enolate, indicating that under certain conditions, diastereomers can be selectively formed from achiral or racemic starting materials. chemrxiv.org This principle could potentially be applied to control the stereochemistry in derivatives of the target compound. chemrxiv.org
The development of an enantioselective or diastereoselective synthesis for a derivative of this compound would likely involve screening a variety of chiral catalysts and ligands to find a system that provides both high yield and high stereoselectivity for the desired transformation.
Flow Chemistry and Continuous Processing in the Synthesis of Related Propenes
Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of organic compounds, including active pharmaceutical ingredients (APIs). uc.ptnih.gov This approach offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. uc.ptnih.gov
The synthesis of propene derivatives can be effectively translated to continuous flow systems. For instance, a two-step continuous flow process was developed for the synthesis of Propofol, which involves a double Friedel-Crafts alkylation followed by decarboxylation. nih.gov This demonstrates the feasibility of performing key reaction types, relevant to the synthesis of this compound, in a flow reactor. nih.gov
Furthermore, hazardous or unstable reagents can be generated and consumed in situ, greatly improving the safety of the process. A notable example is the combination of Grignard reagent synthesis with an iron-catalyzed cross-coupling reaction in a single, streamlined continuous-flow process. researchgate.net This approach avoids the need to isolate the often pyrophoric Grignard reagent and allows for milder reaction conditions. researchgate.net Flow systems can also incorporate in-line purification, such as passing the reaction mixture through packed beds of scavengers or silica (B1680970) gel, to remove byproducts and unreacted starting materials, simplifying downstream processing. thieme-connect.de
Table 2: Advantages of Flow Chemistry in Chemical Synthesis
| Feature | Description | Benefit | Ref |
| Safety | Small reactor volumes and contained systems minimize exposure to hazardous materials and control exotherms. | Reduced risk of accidents and operator exposure. | uc.ptnih.gov |
| Heat & Mass Transfer | High surface-area-to-volume ratio allows for rapid and efficient heating or cooling. | Precise temperature control, reduced side reactions, higher yields. | uc.pt |
| Process Control | Automated pumps and valves allow for precise control of stoichiometry, residence time, and temperature. | High reproducibility and optimization of reaction conditions. | uc.pt |
| Scalability | Production is scaled by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel). | Avoids redevelopment of processes for different scales. | nih.gov |
| Integration | Multiple reaction, work-up, and purification steps can be combined into a single continuous process. | Increased efficiency, reduced footprint, and less manual handling. | thieme-connect.denih.gov |
Reactivity and Mechanistic Investigations of 2 Chloro 3 2,4 Difluorophenyl 1 Propene
Electrophilic Addition Reactions to the Alkene Moiety
The carbon-carbon double bond in 2-Chloro-3-(2,4-difluorophenyl)-1-propene is susceptible to attack by electrophiles. The regioselectivity and stereoselectivity of these additions are influenced by the electronic effects of the substituents on the double bond.
The addition of halogens (like Br₂ or Cl₂) or hydrohalic acids (like HBr or HCl) to the alkene is a classic example of electrophilic addition. In the case of unsymmetrical alkenes such as this, the addition of hydrohalic acids is expected to follow Markovnikov's rule. This rule states that the proton will add to the carbon atom of the double bond that already has the greater number of hydrogen atoms. wikipedia.orgmasterorganicchemistry.com
The mechanism proceeds through the formation of a carbocation intermediate after the initial attack of the electrophile (H⁺ or the positive end of the polarized halogen molecule) on the π-bond of the alkene. masterorganicchemistry.com The stability of the resulting carbocation determines the major product. In this specific molecule, two possible carbocations can be formed. The more stable carbocation will be the one where the positive charge is better stabilized by the surrounding groups.
Table 1: Predicted Products of Halogenation and Hydrohalogenation
| Reagent | Predicted Major Product | Rationale |
| HBr | 2-Bromo-2-chloro-1-(2,4-difluorophenyl)propane | Follows Markovnikov's rule, leading to the formation of the more stable tertiary carbocation adjacent to the phenyl ring. |
| Br₂ | 1,2-Dibromo-2-chloro-3-(2,4-difluorophenyl)propane | Anti-addition of bromine across the double bond. |
| HCl | 2,2-Dichloro-1-(2,4-difluorophenyl)propane | Follows Markovnikov's rule, similar to HBr addition. |
Note: The predictions in this table are based on general principles of electrophilic addition reactions.
Nucleophilic Substitution Reactions at the Chlorinated Center
The chlorine atom in this compound is an allylic halide, which makes it susceptible to nucleophilic substitution reactions. These reactions can proceed through different mechanisms, primarily Sₙ1, Sₙ2, and Sₙ2'. openochem.org
The pathway taken by a nucleophilic substitution reaction depends on several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. libretexts.org
Sₙ1 (Substitution Nucleophilic Unimolecular): This mechanism involves the formation of a carbocation intermediate. Given that an allylic carbocation is resonance-stabilized, an Sₙ1 pathway is plausible, especially with weak nucleophiles in polar protic solvents. libretexts.orgstackexchange.com
Sₙ2 (Substitution Nucleophilic Bimolecular): This is a concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. Strong nucleophiles and polar aprotic solvents favor this pathway. libretexts.orgstackexchange.com Primary allylic halides are known to react readily via the Sₙ2 mechanism. openochem.org
Sₙ2' (Substitution Nucleophilic Bimolecular with Allylic Rearrangement): In this variation, the nucleophile attacks the γ-carbon of the allylic system, leading to a rearrangement of the double bond.
The competition between these mechanisms can lead to a mixture of products. For instance, reaction with a strong nucleophile might predominantly yield the direct substitution product via an Sₙ2 mechanism, while solvolysis in a protic solvent could lead to a mixture of Sₙ1 and Sₙ2' products. stackexchange.com
The two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This has a significant impact on the reactivity of the molecule. By withdrawing electron density from the aromatic ring through the inductive effect, the fluorine atoms make the ring itself more electrophilic. wyzant.commasterorganicchemistry.comstackexchange.com This electronic pull can also influence the stability of intermediates in substitution reactions. For nucleophilic aromatic substitution, where a nucleophile attacks the aromatic ring directly, electron-withdrawing groups like fluorine are activating. wikipedia.orgmasterorganicchemistry.comnumberanalytics.com In the context of the allylic chloride, the inductive effect of the difluorophenyl group can influence the electrophilicity of the carbon bearing the chlorine, potentially affecting the rates of Sₙ1 and Sₙ2 reactions. The high electronegativity of fluorine makes the C-F bond very strong, and thus the fluorine atoms themselves are not good leaving groups in typical nucleophilic substitution reactions on the aromatic ring unless under specific activating conditions. masterorganicchemistry.com
Cross-Coupling and Functionalization of Halogen Atoms
The chlorine atom in this compound can participate in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Prominent examples of such reactions include the Suzuki-Miyaura coupling (with boronic acids), the Heck reaction (with alkenes), and couplings with Grignard reagents. organic-chemistry.orgwikipedia.orgorganic-chemistry.orgnih.govacgpubs.org These reactions typically employ a palladium catalyst, although other transition metals like nickel and copper can also be used. nih.govnih.gov
Table 2: Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Example) | Potential Product |
| Suzuki-Miyaura Coupling | Arylboronic acid (e.g., Phenylboronic acid) | Pd(PPh₃)₄ / Base | 2-Aryl-3-(2,4-difluorophenyl)-1-propene |
| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ / Base | 1-(2,4-Difluorophenyl)-3-phenyl-2-propen-1-one derivative (after rearrangement) |
| Kumada Coupling | Grignard Reagent (e.g., Phenylmagnesium bromide) | Ni(dppp)Cl₂ | 2-Phenyl-3-(2,4-difluorophenyl)-1-propene |
Note: The products and conditions in this table are illustrative and based on general principles of cross-coupling reactions.
The success of these reactions depends on factors such as the choice of catalyst, ligands, base, and solvent. The presence of the difluorophenyl group can influence the electronic properties of the substrate, which in turn can affect the efficiency of the catalytic cycle. While aryl chlorides are generally less reactive than bromides or iodides in these couplings, appropriate catalyst systems can facilitate their reaction. mdpi.comresearchgate.net
Aryl Halide and Vinyl Halide Cross-Coupling
The vinyl chloride moiety in this compound is a suitable handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While aryl chlorides can be challenging to activate compared to bromides or iodides, advancements in catalyst design, particularly the use of electron-rich, bulky phosphine (B1218219) ligands, have enabled their effective use in various coupling reactions. researchgate.netnih.gov
The Heck reaction, for instance, couples vinyl halides with alkenes. libretexts.org In a potential Heck reaction, this compound could be coupled with an alkene like styrene (B11656) or an acrylate (B77674) to extend the carbon chain, catalyzed by a palladium complex. The general catalytic cycle involves oxidative addition of the vinyl chloride to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org
Similarly, in Suzuki-Miyaura coupling, the vinyl chloride could react with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond, replacing the chlorine atom with the aryl group from the boronic acid. The choice of ligand is critical for the activation of the C-Cl bond. researchgate.netscispace.com The table below summarizes typical conditions for Suzuki cross-coupling reactions involving challenging chloroarenes, which are analogous to the vinyl chloride in the target molecule.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aryl Chloride | Arylboronic Acid | Pd2(dba)3 / XPhos | tBuOK | Toluene | Good to Excellent | researchgate.net |
| Heteroaryl Chloride | Aryltrifluorosilane | Pd(OAc)2 / SPhos | KF | Toluene/H2O | High | nih.gov |
| Aryl Bromide | (E)-octenylboronic acid pinacol (B44631) ester | Pd(OAc)2 / SPhos | K2CO3 | DMF | Moderate to Good | scispace.com |
Reductive Dehalogenation Pathways
Reductive dehalogenation is a reaction pathway where the chlorine atom is replaced by a hydrogen atom. In the case of this compound, this would yield 3-(2,4-difluorophenyl)-1-propene. This transformation is significant in environmental chemistry for the remediation of chlorinated pollutants and also has applications in organic synthesis. epa.govnih.gov
The process involves the transfer of electrons to the chlorinated molecule, leading to the cleavage of the carbon-halogen bond. epa.gov This can be achieved through several methods:
Catalytic Hydrogenation: Using a transition metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium (B1175870) formate). The C-Cl bond can be cleaved, although reduction of the alkene double bond may occur concurrently or preferentially depending on the reaction conditions.
Metal-Based Reducing Agents: Strong reducing agents like zero-valent metals (e.g., zinc or iron) or low-valent metal salts can effect dehalogenation. youtube.com These reactions are common in environmental remediation where, for example, chlorinated ethenes are reduced.
Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a palladium catalyst can selectively reduce alkyl and aryl halides. organic-chemistry.org
The mechanism often involves a single electron transfer (SET) from the reductant to the substrate, forming a radical anion which then expels a chloride ion. The resulting vinyl radical abstracts a hydrogen atom from the solvent or another hydrogen donor to furnish the final product. youtube.comorganic-chemistry.org
Cyclization and Rearrangement Reactions (e.g., Photocyclization of related systems)
The structure of this compound, being a substituted styrene derivative, lends itself to intramolecular cyclization reactions, particularly under photochemical conditions. The photocyclization of stilbenes and related diarylethylenes (the Mallory reaction) is a well-established method for synthesizing phenanthrenes and other polycyclic aromatic systems.
In a related process, the target molecule could undergo an intramolecular photocyclization. The reaction would likely proceed via photoexcitation of the cis-isomer to form a transient dihydrophenanthrene-type intermediate. This intermediate can then undergo further reactions. In the presence of an oxidizing agent (like iodine or oxygen), aromatization occurs to form a substituted phenanthrene. Alternatively, if a leaving group is present on one of the newly formed bridgehead carbons, as the chlorine atom is in this case, a spontaneous elimination reaction can occur, also leading to an aromatic product. researchgate.net The presence of the difluoro-substituted ring would influence the electronic properties and potentially the regioselectivity of the cyclization.
Oxidation and Reduction Chemistry
The alkene moiety is the primary site for oxidation and reduction reactions in this compound.
Oxidation: The carbon-carbon double bond can be oxidized through various methods to yield epoxides, diols, or undergo oxidative cleavage to form carbonyl compounds.
Epoxidation: Reaction with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would yield the corresponding epoxide, 2-chloro-2-((2,4-difluorophenyl)methyl)oxirane. Photoelectrochemical methods using water as the oxygen source have also been developed for the epoxidation of styrenes. acs.org
Oxidative Cleavage: Stronger oxidizing conditions, such as ozonolysis (O₃) followed by a reductive or oxidative workup, would cleave the double bond to produce (2,4-difluorophenyl)acetaldehyde and formaldehyde (B43269) (or its derivatives). Radical-mediated aerobic oxidation, using initiators like AIBN and molecular oxygen as the oxidant, can also lead to the cleavage of styrenic double bonds to form carbonyl compounds. rsc.orgresearchgate.net
The table below shows results for the radical-mediated aerobic oxidation of various substituted styrenes, which serves as a model for the potential reactivity of this compound. rsc.org
| Substrate (Styrene Derivative) | Catalyst/Conditions | Major Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| Styrene | 10 mol% AIBN, O2, CH3CN, reflux | Benzaldehyde | 45 | rsc.org |
| 4-Chlorostyrene | 10 mol% AIBN, O2, CH3CN, reflux | 4-Chlorobenzaldehyde | 55 | rsc.org |
| 4-Methoxystyrene | 10 mol% AIBN, O2, CH3CN, reflux | 4-Methoxybenzaldehyde | 42 | rsc.org |
Reduction: Reduction of this compound would primarily affect the alkene double bond.
Catalytic Hydrogenation: This is the most common method for reducing C=C double bonds. Using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas (H₂) would reduce the propene to a propane (B168953), yielding 1-chloro-2-(2,4-difluorobenzyl)propane. As mentioned previously, under certain conditions, this method could also lead to concomitant reductive dehalogenation.
Diimide Reduction: Diimide (N₂H₂), often generated in situ from hydrazine (B178648) (N₂H₄) and an oxidant like oxygen or hydrogen peroxide, is a chemoselective reagent for reducing non-polar double bonds and is generally unreactive towards more polar functional groups. researchgate.net This method could selectively reduce the alkene in the presence of the chloro and fluoro substituents.
Computational and Theoretical Studies
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the three-dimensional structure and conformational preferences of molecules. For a molecule like 2-Chloro-3-(2,4-difluorophenyl)-1-propene, key structural parameters such as bond lengths, bond angles, and dihedral angles can be estimated by comparison with structurally similar compounds.
Studies on related phenylpropenone and chalcone (B49325) structures provide a basis for these estimations. For instance, in a molecule containing a propenone linker between two aromatic rings, the C=C double bond length is typically around 1.35 Å, and the C=O bond length is approximately 1.23 Å bhu.ac.in. The bond angles around the sp² hybridized carbons of the propene unit are expected to be close to 120°, although steric hindrance from the bulky phenyl group and chlorine atom may cause slight distortions youtube.com.
The conformation of this compound would be determined by the rotational barriers around the C-C single bonds. The dihedral angle between the phenyl ring and the propene plane is a critical factor. In similar molecules, this angle can vary, influencing the degree of π-conjugation between the aromatic ring and the double bond. For example, in (2E)-3-(4-chloro-3-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, the molecule is nearly planar, suggesting significant conjugation nih.gov.
Table 1: Predicted Structural Parameters for this compound Based on Analogous Compounds
| Parameter | Predicted Value | Basis of Analogy |
| C=C Bond Length | ~1.34 - 1.36 Å | Based on substituted propenes and chalcones. bhu.ac.in |
| C-Cl Bond Length | ~1.73 - 1.77 Å | Typical for chloroalkenes. |
| C-Phenyl Bond Length | ~1.48 - 1.52 Å | Standard sp²-sp² carbon-carbon single bond. |
| Phenyl Ring C-F Bond Lengths | ~1.34 - 1.36 Å | Typical for fluorobenzenes. |
| C=C-C Bond Angle | ~120° - 125° | Influenced by steric factors of substituents. youtube.com |
| Dihedral Angle (Phenyl-Propene) | Variable | Dependent on steric hindrance and electronic effects. |
This table presents estimated values as no direct experimental or computational data for the specific compound were found.
Elucidation of Reaction Mechanisms via Density Functional Theory (DFT)
DFT is a powerful tool for investigating reaction mechanisms, allowing for the mapping of reaction pathways and the characterization of transition states.
The synthesis of this compound likely involves reactions such as electrophilic addition or substitution. DFT studies on analogous reactions, like the cyclopropanation of styrene (B11656) derivatives, reveal detailed mechanistic pathways. nih.gov For instance, in reactions involving electrophilic attack on a double bond, the formation of a cyclic intermediate, such as a halonium ion, is often a key step. libretexts.orgmasterorganicchemistry.com The subsequent nucleophilic attack determines the final product distribution. chemistrysteps.com
For a reaction involving the double bond of a substituted propene, DFT can be used to model the approach of an electrophile and calculate the energy profile of the reaction. This would involve locating the transition state structure for the formation of the carbocation or cyclic intermediate and the subsequent steps. The regioselectivity of such reactions is governed by the relative stability of the possible intermediates and transition states. In the case of this compound, the electronic effects of the chlorine atom and the difluorophenyl group would significantly influence the stability of any charged intermediates. The halogen atoms on the phenyl ring are electron-withdrawing, which can affect the electron density of the double bond and the stability of carbocation intermediates. ncert.nic.inpw.live
DFT calculations can provide valuable data on the kinetics and thermodynamics of chemical reactions. The activation energy (Ea) and the enthalpy of reaction (ΔH) can be calculated from the energies of the reactants, transition states, and products.
In studies of the polymerization of substituted styrenes, it has been shown that electron-withdrawing substituents can influence the polymerization rate by affecting both the propagation rate constant and the equilibrium constant for atom transfer. cmu.edu Similarly, for reactions involving this compound, the halogen substituents would be expected to influence the reaction kinetics and thermodynamics. For example, the thermodynamics of radical halogenation reactions are highly dependent on the specific halogen, with fluorination being highly exothermic and iodination being endothermic. youtube.com
Mathematical models for the polymerization of styrene have been developed that incorporate both kinetic and thermodynamic parameters to predict the behavior of the reaction under various conditions. scielo.brscielo.br These models rely on accurate data for initiation, propagation, and termination steps, which can be obtained from or validated by DFT calculations.
Table 2: Illustrative Kinetic and Thermodynamic Data from Analogous Reactions
| Reaction Type | System Studied | Key Finding | Reference |
| Radical Polymerization | Substituted Styrenes | Electron-withdrawing groups increase polymerization rate. | cmu.edu |
| Electrophilic Addition | 1,3-Butadiene + HBr | Product distribution is temperature-dependent (kinetic vs. thermodynamic control). | |
| Radical Halogenation | Methane + Halogens | Reaction enthalpy varies significantly with the halogen. | youtube.com |
This table provides examples from related systems to illustrate the types of data obtained from DFT studies.
Molecular Dynamics Simulations for Solvent Effects on Reactivity
Molecular dynamics (MD) simulations are used to study the behavior of molecules in a solvent environment over time. nih.gov This approach can provide insights into how solvent molecules influence the conformation, reactivity, and dynamics of a solute. frontiersin.org For a molecule like this compound, MD simulations could be used to understand how different solvents might affect reaction rates and mechanisms.
Solvation can stabilize or destabilize reactants, products, and transition states to varying degrees. For instance, polar solvents might be expected to stabilize charged intermediates in an electrophilic addition reaction, potentially lowering the activation energy. MD simulations can model the specific interactions between the solute and solvent molecules, such as hydrogen bonding or dipole-dipole interactions. masterorganicchemistry.com
Studies on the solvation dynamics of organic molecules in water have shown that the arrangement of water molecules in the first solvation shell is crucial for understanding the system's behavior. chemrxiv.org For this compound, MD simulations in various solvents (e.g., polar protic, polar aprotic, and nonpolar) would reveal the preferred solvation structure and its impact on the molecule's conformational flexibility and the accessibility of its reactive sites.
Electronic Structure Analysis: Frontier Molecular Orbitals and Charge Distribution
The electronic structure of a molecule is fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org
For an alkene like this compound, the HOMO is expected to be associated with the π-system of the double bond, making it the primary site for electrophilic attack. The LUMO, conversely, would be the likely site for nucleophilic attack. The energies of the HOMO and LUMO, and the HOMO-LUMO gap, are important indicators of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
The substituents on the molecule have a significant impact on the FMOs. The electron-withdrawing fluorine and chlorine atoms will lower the energies of both the HOMO and LUMO. The 2,4-difluorophenyl group, in particular, will influence the charge distribution across the entire molecule. DFT calculations on similar fluorinated compounds, such as fluorinated chalcones, show that the HOMO and LUMO are often delocalized over the π-system of the molecule. researchgate.net
The charge distribution within the molecule can be visualized using molecular electrostatic potential (MEP) maps. These maps indicate regions of positive and negative electrostatic potential, highlighting potential sites for electrophilic and nucleophilic attack. In this compound, the electronegative halogen atoms will create regions of negative potential, while the hydrogen atoms and parts of the carbon skeleton will have a more positive potential. bhu.ac.in
Table 3: Predicted Electronic Properties for this compound Based on Analogous Compounds
| Property | Predicted Characteristic | Basis of Analogy |
| HOMO | Localized on the C=C double bond and phenyl ring. | General for alkenes and aromatic compounds. researchgate.net |
| LUMO | Also delocalized over the π-system, with contributions from the C-Cl antibonding orbital. | Typical for unsaturated and halogenated compounds. researchgate.net |
| HOMO-LUMO Gap | Moderate, influenced by electron-withdrawing substituents. | Electron-withdrawing groups tend to increase the gap. |
| Charge Distribution | Polarized C-X bonds (X=Cl, F) with partial negative charges on halogens and partial positive charges on adjacent carbons. | Based on electronegativity differences. pw.live |
This table presents expected characteristics as no direct computational data for the specific compound were found.
Advanced Applications in Organic Synthesis Research
2-Chloro-3-(2,4-difluorophenyl)-1-propene as a Building Block for Complex Molecules
The intrinsic reactivity of this compound makes it an attractive starting material for synthesizing intricate organic molecules. Its structural features are particularly sought after for creating compounds with applications in medicinal chemistry and materials science, where fluorinated motifs are highly desired. nih.govmdpi.com
Fluorinated heterocycles are a cornerstone of modern pharmaceuticals and agrochemicals. nih.govmdpi.com The incorporation of fluorine can dramatically alter a molecule's physical, chemical, and biological properties. Compounds like this compound serve as key precursors for these structures. For instance, related structures containing the 2,4-difluorophenyl group are utilized in the synthesis of complex heterocyclic systems like novel azetidin-2-ones, which exhibit significant antimicrobial activities. researchgate.net The allylic chloride and the vinyl chloride functionalities on the propene chain provide reactive sites for cyclization reactions, enabling the formation of various ring systems. researchgate.netnih.govdocumentsdelivered.com
Table 1: Potential Heterocyclic Scaffolds from this compound
| Heterocyclic Class | Synthetic Strategy | Potential Application Area |
|---|---|---|
| Fluorinated Pyrazoles | Reaction with hydrazine (B178648) derivatives | Medicinal Chemistry |
| Fluorinated Thiophenes | Cycloaddition with sulfur-containing reagents | Materials Science researchgate.netnih.gov |
| Fluorinated Azetidines | Reaction with imines | Antimicrobial Agents researchgate.net |
This table represents potential synthetic pathways based on the known reactivity of similar fluorinated building blocks.
The development of polyfunctionalized organic scaffolds is crucial for creating libraries of compounds for drug discovery. The multiple reactive centers of this compound allow for sequential or one-pot reactions to build molecular complexity rapidly. The vinyl chloride can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds. Simultaneously, the allylic position can be functionalized through nucleophilic substitution or other transformations. This dual reactivity allows for the construction of densely functionalized, non-cyclic, or macrocyclic structures.
Cascade and multicomponent reactions are highly efficient synthetic strategies that allow for the formation of complex products in a single operation, minimizing waste and saving resources. nih.govresearchgate.netnih.gov The reactivity of this compound is well-suited for such processes. For example, a multicomponent reaction involving an amine, a carbon monoxide source, and the vinyl chloride moiety of the substrate could lead to the formation of complex amides in a palladium-catalyzed process. The difluorophenyl group can direct or influence the stereochemical outcome of these complex transformations. Such strategies have been successfully employed in the synthesis of diverse heterocyclic systems like thiazoles and imidazoles. nih.govresearchgate.netbohrium.com
Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis
While direct use of this compound as a chiral auxiliary has not been extensively documented, its structure presents significant potential for modification into chiral ligands for asymmetric catalysis. researchgate.netscielo.org.mx The difluorophenyl ring can be functionalized to incorporate phosphine (B1218219) or amine groups, which are common coordinating moieties in transition metal catalysts.
The synthesis of P-stereogenic molecules, for example, is a challenging but important field, and precursors bearing aromatic rings are often employed. frontiersin.org By modifying the propene chain or the aromatic ring of this compound, it is conceivable to create novel chiral ligands. The fluorine atoms can also play a role in tuning the electronic properties of the resulting ligand, thereby influencing the efficiency and selectivity of the catalyst. springerprofessional.de
Development of Novel Synthetic Methodologies Utilizing the Compound's Unique Reactivity
The unique electronic and steric properties of this compound make it a target for the development of new synthetic methods. beilstein-journals.org For example, its utility in novel cross-coupling reactions is an area of active research. The development of stereoselective reactions involving the alkene is another promising direction. For instance, catalytic asymmetric dihydroxylation or epoxidation of the double bond could lead to valuable chiral building blocks. Furthermore, the development of novel protocols, such as those using microwave irradiation or solid-supported reagents, could enhance the efficiency of reactions involving this substrate. mdpi.com
Table 2: Research Directions for Novel Synthetic Methodologies
| Reaction Type | Goal | Potential Outcome |
|---|---|---|
| Asymmetric Hydrogenation | Stereoselective reduction of the C=C bond | Access to chiral difluorophenyl propane (B168953) derivatives |
| Metathesis Reactions | Reaction with other alkenes | Formation of larger, more complex fluoroalkenes |
| C-H Activation | Direct functionalization of the phenyl ring | Efficient synthesis of polysubstituted aromatic compounds |
Specialized Analytical Methodologies for Research and Elucidation
High-Resolution Mass Spectrometry for Mechanistic Intermediates
High-resolution mass spectrometry (HRMS) is an indispensable tool for the detailed analysis of "2-Chloro-3-(2,4-difluorophenyl)-1-propene" and for identifying transient intermediates in its reaction pathways. Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) offer exceptionally high mass resolution and accuracy, which are critical for determining the elemental composition of unknown compounds and reaction byproducts. nih.gov
In the context of studying the synthesis or degradation of "this compound," HRMS can be used to identify and characterize short-lived intermediates. The high mass accuracy allows for the confident assignment of molecular formulas to these species, even when they are present in complex mixtures. nih.gov For instance, in a reaction mixture, one might identify not only the target molecule but also precursors, isomers, and degradation products, each with a unique and precisely determined mass.
Table 1: Exemplary High-Resolution Mass Spectrometry Data for Potential Intermediates and Products
| Compound Name | Molecular Formula | Calculated m/z ([M+H]⁺) | Measured m/z | Mass Accuracy (ppm) |
|---|---|---|---|---|
| This compound | C₉H₇Cl F₂ | 189.0250 | 189.0248 | -1.06 |
| 2,4-Difluorobenzaldehyde | C₇H₄F₂O | 143.0248 | 143.0245 | -2.10 |
Note: The data in this table is illustrative and represents typical values that would be obtained in an HRMS analysis.
Advanced Nuclear Magnetic Resonance Spectroscopy for Complex Structures (e.g., 2D NMR, Solid-State NMR)
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the unambiguous structure elucidation of "this compound." While one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, two-dimensional (2D) NMR techniques are essential for confirming the connectivity of atoms within the molecule. researchgate.netipb.pt
For "this compound," 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish the intricate network of proton-proton and proton-carbon correlations. ipb.ptresearchgate.net The favorable NMR properties of the fluorine nucleus (¹⁹F) also allow for ¹⁹F NMR and fluorine-detected 2D experiments, which are invaluable for assigning the fluorine resonances and determining coupling constants (J-couplings) between fluorine, carbon, and hydrogen atoms. nih.gov
Solid-state NMR (ss-NMR) can be a powerful tool for characterizing "this compound" in solid matrices or as part of a polymeric material. acs.orgnih.gov ¹⁹F ss-NMR, in particular, can differentiate between organic and inorganic fluorine-containing components and provide insights into the local environment of the fluorine atoms within a solid sample. acs.orgnih.govnih.gov
Table 2: Representative 2D NMR Correlations for this compound
| Experiment | Correlated Nuclei | Expected Correlations |
|---|---|---|
| COSY | ¹H - ¹H | Correlation between protons on the propene moiety. |
| HSQC | ¹H - ¹³C | Correlations between protons and their directly attached carbons. |
| HMBC | ¹H - ¹³C | Long-range correlations (2-3 bonds) between protons and carbons, confirming the connectivity between the phenyl ring and the propene chain. |
Note: This table outlines the expected correlations based on the known structure of the compound.
Chromatographic Techniques for Reaction Monitoring and Purification Optimization
Chromatographic techniques are vital for monitoring the progress of reactions involving "this compound" and for optimizing its purification.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of "this compound" in reaction mixtures. nih.govresearchgate.net Given the potential for stereoisomers in related structures, reverse-phase HPLC methods can be developed to separate these isomers, allowing for the determination of enantiomeric excess or diastereomeric ratios. nih.gov The choice of a suitable chiral stationary phase is critical for achieving baseline resolution of stereoisomers. nih.gov
Table 3: Illustrative HPLC Method Parameters for Analysis
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) |
| Mobile Phase | Isocratic or gradient mixture of organic solvent (e.g., acetonitrile, methanol) and water/buffer |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a wavelength corresponding to the chromophore of the molecule (e.g., 254 nm) |
Note: These are typical starting parameters that would be optimized for a specific analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile compounds like "this compound" and any volatile byproducts formed during its synthesis. keikaventures.comnih.gov The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides identification based on their mass-to-charge ratio and fragmentation patterns. jeol.comresearchgate.net This technique is highly sensitive and can be used for both qualitative and quantitative analysis. keikaventures.comnih.gov
In a typical GC-MS analysis of a reaction mixture containing "this compound," one would expect to see peaks corresponding to the starting materials, the product, and any volatile impurities or side products. dtic.mil The retention time of each peak is characteristic of the compound, and the mass spectrum provides a molecular fingerprint that can be compared to a library for identification. researchgate.net
Spectroscopic Studies of Reaction Kinetics (e.g., UV-Vis, IR for in-situ monitoring)
Spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are powerful tools for the in-situ monitoring of reactions involving "this compound." chemrxiv.org These methods allow for real-time tracking of the concentrations of reactants, intermediates, and products without the need for sampling and quenching the reaction. nih.govyoutube.com
UV-Vis spectroscopy can monitor changes in the electronic structure of the molecules during a reaction. nih.gov For example, the formation or consumption of a chromophore can be followed by measuring the absorbance at a specific wavelength over time. chemrxiv.org
Infrared spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provides information about the vibrational modes of the molecules. nih.gov By monitoring the appearance or disappearance of characteristic IR bands, it is possible to follow the progress of a reaction. For instance, the stretching frequency of the C=C bond in the propene moiety or the C-Cl bond could be monitored. nih.gov
Table 4: Potential Spectroscopic Handles for Reaction Monitoring
| Technique | Functional Group/Moiety | Wavelength/Wavenumber Range | Application |
|---|---|---|---|
| UV-Vis | Phenyl ring | ~250-280 nm | Monitoring reactions involving the aromatic system. |
| IR | C=C (alkene) | ~1640-1680 cm⁻¹ | Tracking the consumption or formation of the propene double bond. |
| IR | C-Cl | ~600-800 cm⁻¹ | Observing changes related to the chloro group. |
Note: The specific absorption maxima and vibrational frequencies would be determined experimentally.
Derivatization Strategies for Enhanced Spectroscopic Detection in Research
In some research applications, derivatization strategies can be employed to enhance the spectroscopic detection of "this compound" or to facilitate its analysis by certain techniques. gcms.cz Derivatization involves chemically modifying the analyte to improve its properties for a specific analytical method. mdpi.com
For example, if the compound has a low response to a particular detector, it can be derivatized with a reagent that introduces a strongly absorbing chromophore for UV-Vis detection or a fluorescent tag for fluorescence detection. For GC analysis, derivatization can be used to increase the volatility or thermal stability of a compound. gcms.cz In the context of mass spectrometry, derivatization can be used to produce characteristic fragment ions that aid in structural elucidation. While "this compound" is already volatile, derivatization might be useful for analyzing less volatile reaction products or for chiral analysis.
Experimental Degradation Pathways in Model Systems
Photochemical Degradation Pathways in Controlled Laboratory Environments
Photochemical degradation, initiated by the absorption of ultraviolet (UV) radiation, is a significant pathway for the transformation of organic compounds. craftechind.com For 2-Chloro-3-(2,4-difluorophenyl)-1-propene, UV irradiation in controlled environments is expected to initiate reactions primarily through the cleavage of the carbon-chlorine (C-Cl) bond and reactions involving the alkene and aromatic moieties.
Research on similar organohalides shows that the C-Cl bond is susceptible to photolytic cleavage, leading to the formation of a free radical intermediate. s-prep.comresearchgate.net The process, known as homolytic fission, would yield a 3-(2,4-difluorophenyl)prop-2-en-1-yl radical and a chlorine radical. These highly reactive species can then participate in a variety of secondary reactions.
Key Photochemical Reactions:
Homolytic Cleavage: The primary photochemical event is the breaking of the C-Cl bond, which is generally weaker than C-F, C-C, and C-H bonds within the molecule.
Hydrogen Abstraction: The resulting organic radical can abstract a hydrogen atom from the solvent or other organic molecules present, leading to the formation of 1-(2,4-difluorophenyl)prop-2-ene.
Oxidation: In the presence of oxygen, the radical can react to form peroxy radicals, which can further degrade into a variety of oxygenated products, such as aldehydes, ketones, and carboxylic acids.
Isomerization and Rearrangement: The allylic nature of the radical intermediate may allow for isomerization.
Reactions of the Aromatic Ring: While the C-F bond is highly stable, intense UV radiation could potentially lead to reactions on the aromatic ring, although this is generally less favorable than C-Cl cleavage.
The specific products formed would depend on the experimental conditions, including the wavelength of UV light, the solvent used, and the presence of other substances like oxygen or sensitizers. researchgate.netmdpi.com
| Reaction Type | Probable Intermediate(s) | Potential Final Product(s) | Governing Factors |
|---|---|---|---|
| Homolytic C-Cl Cleavage | 3-(2,4-difluorophenyl)prop-2-en-1-yl radical, Chlorine radical | - | UV Wavelength, Bond Dissociation Energy |
| Hydrogen Abstraction | 3-(2,4-difluorophenyl)prop-2-en-1-yl radical | 1-(2,4-difluorophenyl)prop-2-ene | Solvent (Hydrogen-donating ability) |
| Photo-oxidation | Peroxy radicals | 2,4-difluorobenzaldehyde, related acids | Presence of Oxygen |
| Photo-hydrolysis | Carbocation intermediate | 3-(2,4-difluorophenyl)prop-2-en-1-ol | Aqueous environment |
Chemical Hydrolysis Mechanisms under Controlled Conditions
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the primary site for hydrolysis is the allylic chloride group. Alkyl halides undergo hydrolysis through nucleophilic substitution mechanisms, primarily SN1 and SN2. viu.caquora.com
The structure of this compound, being a primary allylic halide, can potentially undergo hydrolysis via both pathways.
SN2 Mechanism: In a bimolecular nucleophilic substitution (SN2) reaction, a nucleophile (e.g., H₂O or OH⁻) attacks the carbon atom bonded to the chlorine, displacing the chloride ion in a single, concerted step. This pathway is common for primary alkyl halides.
SN1 Mechanism: A unimolecular nucleophilic substitution (SN1) involves a two-step process. First, the C-Cl bond breaks to form a carbocation intermediate. This allylic carbocation is resonance-stabilized, which makes the SN1 pathway plausible. In the second step, the carbocation rapidly reacts with a nucleophile. fiveable.me
The predominant mechanism depends on factors such as the solvent, pH, and temperature. viu.ca Under neutral or acidic conditions, the SN1 pathway may be favored due to the stability of the allylic carbocation. Under basic conditions, the SN2 mechanism is often more significant. viu.ca The ultimate product of hydrolysis would be 3-(2,4-difluorophenyl)prop-2-en-1-ol.
| Mechanism | Rate Determining Step | Key Intermediate | Favored Conditions | Expected Product |
|---|---|---|---|---|
| SN1 (Unimolecular) | Formation of carbocation | Resonance-stabilized allylic carbocation | Polar protic solvents, Neutral/Acidic pH | 3-(2,4-difluorophenyl)prop-2-en-1-ol |
| SN2 (Bimolecular) | Nucleophilic attack and halide displacement | Pentacoordinate transition state | Polar aprotic solvents, Basic pH, High nucleophile concentration | 3-(2,4-difluorophenyl)prop-2-en-1-ol |
Biotransformation and Enzymatic Degradation in Defined Microbial Cultures
For this compound, microbial degradation in defined cultures would likely proceed via several enzymatic pathways:
Dehalogenation: The removal of the chlorine atom is a critical first step. This can occur via hydrolytic dehalogenases, which replace the halogen with a hydroxyl group, or reductive dehalogenases, which replace it with a hydrogen atom under anaerobic conditions. researchgate.net
Oxygenation of the Aromatic Ring: Aerobic bacteria often utilize dioxygenase enzymes to attack the aromatic ring. asm.org For the 2,4-difluorophenyl group, a dioxygenase could hydroxylate the ring to form a diol. This step often disrupts the aromaticity and initiates ring cleavage.
Epoxidation of the Alkene Bond: Monooxygenase enzymes can catalyze the epoxidation of the carbon-carbon double bond, forming an epoxide intermediate. This epoxide can then be hydrolyzed by an epoxide hydrolase to a diol.
Following these initial transformations, the resulting intermediates (alcohols, diols, phenols) are typically channeled into central metabolic pathways for further degradation. nih.gov The presence of fluorine atoms on the aromatic ring can significantly influence the rate and pathway of degradation, as the C-F bond is exceptionally strong and resistant to cleavage. researchgate.netnih.gov
| Enzyme Class | Reaction Catalyzed | Potential Product | Typical Conditions |
|---|---|---|---|
| Haloalkane Dehalogenase | Hydrolytic dehalogenation (C-Cl cleavage) | 3-(2,4-difluorophenyl)prop-2-en-1-ol | Aerobic/Anaerobic |
| Reductive Dehalogenase | Reductive dehalogenation (C-Cl cleavage) | 1-(2,4-difluorophenyl)prop-2-ene | Anaerobic |
| Aromatic Dioxygenase | Hydroxylation of the aromatic ring | 3-(3,5-difluoro-1,2-dihydroxyphenyl)-1-chloroprop-2-ene | Aerobic |
| Monooxygenase | Epoxidation of the double bond | 2-Chloro-2-((2,4-difluorophenyl)methyl)oxirane | Aerobic |
Influence of Structural Modifications on Degradation Kinetics in Research Models
The rate and mechanism of degradation of this compound can be significantly altered by modifications to its chemical structure. Structure-activity relationship (QSAR) studies on similar compounds provide insights into how such changes would affect degradation kinetics. mdpi.comresearchgate.net
Nature of the Halogen: The strength of the carbon-halogen bond decreases in the order F > Cl > Br > I. Replacing the chlorine atom with bromine or iodine would likely increase the rates of photochemical, chemical, and enzymatic dehalogenation due to the lower bond energy. Conversely, replacing it with another fluorine would render the molecule far more resistant to degradation at that position.
Position and Number of Fluorine Substituents: The electronic properties of the aromatic ring are heavily influenced by the fluorine atoms. As strong electron-withdrawing groups, they can affect the reactivity of the allyl side chain and the susceptibility of the aromatic ring to electrophilic attack by microbial oxygenases. Altering the number or position of fluorine atoms would change the electron distribution and, consequently, the degradation kinetics. researchgate.net For instance, increased fluorination generally leads to decreased rates of microbial degradation.
Saturation of the Propene Chain: If the double bond were to be saturated (i.e., forming a propane (B168953) chain), the possibility of epoxidation would be eliminated. The molecule would become a secondary alkyl halide, which could alter the balance between SN1 and SN2 hydrolysis mechanisms and change the substrate specificity for certain dehalogenase enzymes.
| Structural Modification | Anticipated Effect on Degradation Rate | Reasoning |
|---|---|---|
| Replacing -Cl with -Br | Increase | Lower C-Br bond dissociation energy facilitates cleavage. |
| Replacing -Cl with -F | Significant Decrease | Very high C-F bond strength resists cleavage. |
| Adding a third Fluorine to the ring | Decrease | Increased electron withdrawal can deactivate the ring towards oxidative enzymes. researchgate.net |
| Removing the double bond (saturation) | Variable | Eliminates alkene-specific pathways (e.g., epoxidation); alters hydrolysis mechanism. |
Conclusion and Future Research Directions
Summary of Key Synthetic and Mechanistic Insights
While specific literature detailing the synthesis of 2-Chloro-3-(2,4-difluorophenyl)-1-propene is not extensively available, its synthesis can be inferred from established chemical transformations. A plausible synthetic route would likely involve the Wittig reaction or a related olefination protocol. For instance, the reaction of (2,4-difluorobenzyl)triphenylphosphonium bromide with 2-chloroacetaldehyde in the presence of a suitable base would be a logical approach to construct the propenyl backbone and introduce the desired substituents.
Another potential synthetic strategy could be adapted from the synthesis of structurally similar compounds. For example, a known synthesis for (Z)-3-chloro-1-(2-chlorophenyl)-2-(4-fluorophenyl)-propene involves the dehydration of a corresponding propanol (B110389) precursor using sulfuric acid and acetic anhydride (B1165640). chemicalbook.com A similar approach for this compound would likely start from 2-chloro-1-(2,4-difluorophenyl)propan-2-ol.
From a mechanistic standpoint, the reactivity of this compound is dictated by the interplay of its functional groups. The chlorine atom on the double bond and the fluorine atoms on the aromatic ring significantly influence the electron distribution of the molecule. The presence of fluorine, the most electronegative element, can dramatically affect the reactivity of molecules, a phenomenon known as the "fluorine effect". researchgate.net This can lead to unique chemical behaviors not observed in their non-fluorinated counterparts. researchgate.net For instance, the C-F bond can be activated under certain conditions, enabling cross-coupling reactions. rsc.org
Emerging Research Avenues in Fluorinated and Chlorinated Propene Chemistry
The broader field of fluorinated and chlorinated propene chemistry is a vibrant area of research, driven by the unique properties that fluorine and chlorine impart to organic molecules. cam.ac.uk These properties are critical in various applications, including pharmaceuticals and materials science. researchgate.net
Recent advancements have focused on developing novel and more efficient methods for the synthesis of fluorinated compounds. numberanalytics.com Visible-light-mediated fluorination, for example, allows for selective reactions under mild conditions. nih.gov Furthermore, new fluorinating agents and catalytic systems are continuously being developed to improve selectivity and efficiency. mdpi.com
The study of reaction mechanisms involving fluorinated and chlorinated propenes is also an active area. Research into the activation of C-H and C-F bonds in fluorinated propenes has opened up new possibilities for catalytic cross-coupling reactions. rsc.org These studies provide valuable insights into how the electronic properties of these molecules can be harnessed for synthetic purposes.
Potential for New Reaction Discoveries and Synthetic Utilities
The unique structure of this compound makes it a promising substrate for exploring new chemical reactions. The combination of a reactive alkene, a halogenated phenyl ring, and a vinyl chloride moiety offers multiple sites for chemical modification.
Future research could explore the utility of this compound in various transition metal-catalyzed cross-coupling reactions. For example, reactions like the Suzuki, Heck, or Sonogashira couplings could be investigated to functionalize the aryl ring or the vinylic position. The presence of the difluorophenyl group could lead to novel reactivity and selectivity in these transformations.
Moreover, the alkene functionality could be a handle for various addition reactions, such as hydrohalogenation, dihydroxylation, or epoxidation, potentially leading to a diverse range of new chemical entities. The electronic nature of the difluorophenyl group is expected to influence the regioselectivity and stereoselectivity of these additions.
The development of new synthetic methods leveraging the unique properties of compounds like this compound holds significant potential. For instance, the insights gained from studying its reactivity could inform the design of new catalysts and reagents for the selective functionalization of other complex fluorinated and chlorinated molecules. As the demand for sophisticated fluorinated organic compounds continues to grow, the exploration of such molecules will undoubtedly lead to new and valuable synthetic tools.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Chloro-3-(2,4-difluorophenyl)-1-propene, and how are reaction conditions optimized?
- The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous chloro-difluorophenyl compounds are prepared by reacting substituted benzyl chlorides with allyl chloride in the presence of a base (e.g., K₂CO₃) under reflux to ensure complete conversion . Optimization involves screening catalysts (e.g., Pd-based catalysts for cross-coupling), solvent polarity adjustments (e.g., DMF for high-temperature stability), and purification via distillation or crystallization .
Q. How is the molecular structure of this compound confirmed experimentally?
- X-ray crystallography is the gold standard for structural elucidation, as demonstrated for related difluorophenyl-propene derivatives (e.g., monoclinic crystal systems with unit cell parameters a = 17.237 Å, b = 10.466 Å) . Complementary techniques include NMR (¹H/¹³C, ¹⁹F for fluorine environments), IR (C=C and C-Cl stretching bands), and high-resolution mass spectrometry .
Q. What are the dominant reaction pathways for the chloro and alkene groups in this compound?
- The chloro group undergoes nucleophilic substitution (e.g., with hydroxide or amines to form hydroxy/amino derivatives), while the alkene participates in electrophilic additions (e.g., halogenation or hydrohalogenation). For example, bromine addition to the double bond yields dihalogenated alkanes, and oxidation with KMnO₄ forms epoxides .
Advanced Research Questions
Q. How do electronic effects of the 2,4-difluorophenyl substituent influence regioselectivity in cross-coupling reactions?
- The electron-withdrawing fluorine atoms activate the phenyl ring toward electrophilic substitution at meta/para positions. Computational studies (DFT) reveal reduced electron density at the chlorine-bearing carbon, favoring oxidative addition in Pd-catalyzed couplings. Steric effects from ortho-fluorine may also direct catalyst positioning .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Discrepancies often arise from solvent polarity, temperature gradients, or trace moisture. Systematic analysis using design of experiments (DoE) can isolate critical variables. For instance, anhydrous conditions (e.g., molecular sieves) improve yields in substitution reactions by minimizing hydrolysis .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking and MD simulations assess binding affinities to enzymes (e.g., cytochrome P450) or receptors. The difluorophenyl moiety’s hydrophobicity and chlorine’s electronegativity are modeled to predict interactions with active sites, guiding structure-activity relationship (SAR) studies .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
- LC-MS/MS with MRM (multiple reaction monitoring) detects halogenated byproducts (e.g., dichlorinated analogs). Column selection (C18 for nonpolar separations) and ionization parameters (ESI-negative mode for electronegative groups) enhance sensitivity. Method validation follows ICH Q2(R1) guidelines .
Methodological Guidance
- Synthetic Protocol :
- Step 1 : React 2,4-difluorobenzyl chloride with allyl chloride (1:1.2 molar ratio) in anhydrous DMF with K₂CO₃ (2 eq) at 80°C for 12 hrs.
- Step 2 : Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (hexane:EtOAc = 9:1) .
- Crystallization : Slow evaporation from ethanol at 4°C yields diffraction-quality crystals for X-ray analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
